4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline
Description
Properties
IUPAC Name |
3-bromo-4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO/c14-10-5-7(19)1-4-12(10)20-8-2-3-11(15)9(6-8)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIBANYZYUPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with 3-bromoaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Biological Activity
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes significant functional groups that may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₁₃H₈BrClF₃NO
- Molecular Weight : 366.561 g/mol
- CAS Number : 2514625-32-0
- Storage Conditions : Ambient temperature
These properties suggest that the compound has a relatively complex structure, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and bromine) and a trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially leading to increased membrane permeability and binding affinity to target proteins.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds, where the presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results against breast cancer cells (MCF-7) and other cancer types by inhibiting key signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The inhibition constants (IC50 values) for these compounds often range from 10 μM to 30 μM, indicating moderate potency .
- Cyclooxygenase Inhibition : Similar derivatives have also shown moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain signaling pathways .
Antioxidant Properties
The presence of the trifluoromethyl group is noted to enhance antioxidant properties by stabilizing free radicals, thus contributing to the overall protective effects against oxidative stress in cellular environments .
Case Studies
-
Study on Anticancer Activity :
- A study evaluated a series of aniline derivatives for their cytotoxic effects against various cancer cell lines. The presence of halogen substituents was correlated with increased antiproliferative activity. Specifically, compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
-
Enzyme Inhibition Analysis :
- In vitro studies on cholinesterase inhibitors highlighted that compounds structurally related to this compound showed dual inhibition profiles against AChE and BChE. The structural modifications significantly impacted their binding affinity and selectivity towards these enzymes.
Data Summary Table
Q & A
Q. Key Factors :
- Base Selection : Strong bases (e.g., K₂CO₃) enhance deprotonation of the phenol, promoting SNAr .
- Solvent : DMF or DMSO improves solubility of aromatic intermediates .
- Temperature : Elevated temperatures (80–120°C) accelerate coupling but may increase side reactions like oxidation .
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 394.95 for C₁₃H₈BrClF₃NO) .
- HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The CF₃ group often enhances hydrophobic interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with Lysine residues .
- QSAR Models : Hammett σ values for substituents correlate with inhibitory activity (R² = 0.89 in a 2024 study) .
Basic Research Question
- LogP : ~3.5 (predicted) indicates moderate hydrophobicity, requiring co-solvents like PEG-400 for aqueous dosing .
- Melting Point : 120–125°C (from DSC), suggesting stability at room temperature .
- pKa : Aniline -NH₂ (pKa ~4.5) protonates in acidic environments, aiding salt formation (e.g., HCl salt for improved bioavailability) .
What strategies are effective in designing derivatives to reduce off-target toxicity?
Advanced Research Question
- Isosteric Replacement : Replace Br with -CN or -CF₃ to maintain steric bulk while altering electronic profiles .
- Prodrug Approaches : Mask the aniline group as an acetylated prodrug, reducing hepatic toxicity .
- Metabolic Profiling : CYP450 screening identifies metabolites causing hepatotoxicity; structural tweaks block problematic oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
